molecular formula C11H15N3O2S B14732450 s-Ethyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbothioate CAS No. 5460-56-0

s-Ethyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbothioate

Cat. No.: B14732450
CAS No.: 5460-56-0
M. Wt: 253.32 g/mol
InChI Key: JXDHIPLZNPQRKJ-UHFFFAOYSA-N
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Description

s-Ethyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbothioate is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Ethyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbothioate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-aminobenzoate with thiourea in the presence of a base, followed by cyclization to form the quinazoline ring. The reaction conditions often include heating and the use of solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

s-Ethyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbothioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

s-Ethyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbothioate has several scientific research applications:

Mechanism of Action

The mechanism by which s-Ethyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbothioate exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular processes essential for the survival of pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

s-Ethyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbothioate is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. The presence of the ethyl and carbothioate groups can enhance its solubility, stability, and ability to interact with biological targets .

Properties

CAS No.

5460-56-0

Molecular Formula

C11H15N3O2S

Molecular Weight

253.32 g/mol

IUPAC Name

S-ethyl 2-amino-4-oxo-5,6,7,8-tetrahydro-3H-quinazoline-6-carbothioate

InChI

InChI=1S/C11H15N3O2S/c1-2-17-10(16)6-3-4-8-7(5-6)9(15)14-11(12)13-8/h6H,2-5H2,1H3,(H3,12,13,14,15)

InChI Key

JXDHIPLZNPQRKJ-UHFFFAOYSA-N

Canonical SMILES

CCSC(=O)C1CCC2=C(C1)C(=O)NC(=N2)N

Origin of Product

United States

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